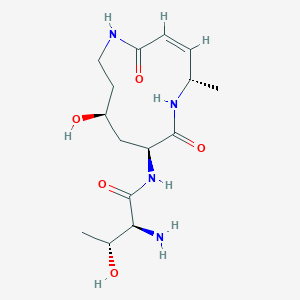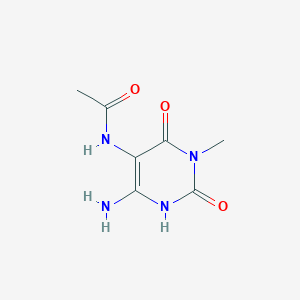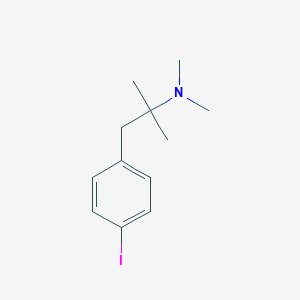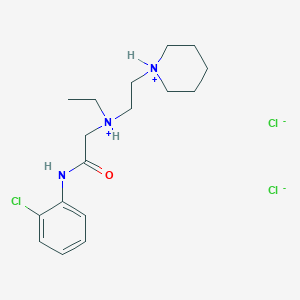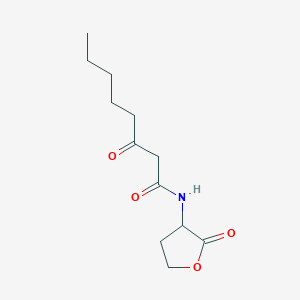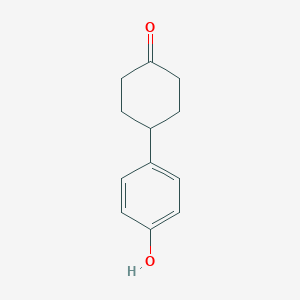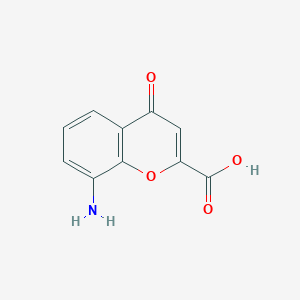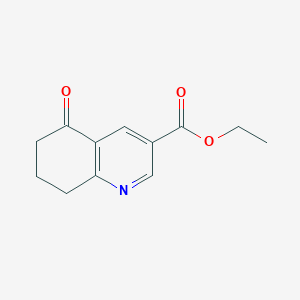
Undec-10-en-1-amine
Vue d'ensemble
Description
Undec-10-en-1-amine , also known as 10-undecen-1-amine , is an organic compound with the chemical formula C₁₁H₂₃N . It falls under the category of amines and is characterized by a long hydrocarbon chain with an unsaturated double bond (hence the “en” in the name) and an amino group (NH₂) at the 1-position. The compound exhibits a fishy or ammonia-like odor and is typically found as a colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of Undec-10-en-1-amine involves several methods, including alkylation , reduction , and amination . One common approach is the Gabriel synthesis , where phthalimide is alkylated with an appropriate alkyl halide, followed by hydrolysis to yield the primary amine. Alternatively, it can be synthesized via the reduction of the corresponding nitrile or by amination of an unsaturated aldehyde .
Molecular Structure Analysis
The molecular structure of Undec-10-en-1-amine consists of an eleven-carbon hydrocarbon chain with a double bond between carbons 10 and 11. The amino group is attached to carbon 1. The IUPAC name reflects this structure: 10-undecen-1-amine .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Organic Synthesis Intermediate
Undec-10-en-1-amine is often used as an intermediate in organic synthesis . It can be used to synthesize a variety of aminoalkene compounds, which are useful in a wide range of chemical reactions.
Surface Active Agent
This compound can also be used as an intermediate in the production of surface active agents . These agents reduce surface tension in liquids, allowing them to spread more easily. This property is useful in many industries, including cleaning products, paints, and cosmetics.
Preservative Intermediate
Undec-10-en-1-amine can be used as an intermediate in the production of preservatives . These substances are used to prevent the growth of microorganisms, extending the shelf life of various products.
Lubricant Intermediate
This compound can also be used in the production of lubricants . Lubricants reduce friction between surfaces, which can prevent wear and tear and improve the efficiency of machinery.
Material Science Research
Scientists in the field of material science may use Undec-10-en-1-amine in their research . Its properties can be useful in the development of new materials with specific characteristics.
Chemical Synthesis Research
Undec-10-en-1-amine can be used in research related to chemical synthesis . Researchers can study its reactions with other compounds to develop new synthesis methods or to better understand chemical processes.
Safety and Hazards
Propriétés
IUPAC Name |
undec-10-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGHKJQHDXSHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472084 | |
| Record name | Undec-10-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62595-52-2 | |
| Record name | Undec-10-en-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | undec-10-en-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Undec-10-en-1-amine interact with CsPbBr3 quantum dots, and what are the observed effects?
A1: Undec-10-en-1-amine interacts with CsPbBr3 quantum dots through a ligand exchange process with the native oleylamine ligands present on the quantum dot surface []. This exchange is exergonic, meaning it releases energy, and results in a new equilibrium with a higher binding affinity for Undec-10-en-1-amine (Keq = 2.52 at 25 °C) []. This stronger binding leads to an observed increase in the steady-state photoluminescence (PL) intensity of the quantum dots [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
